molecular formula C18H23N5O4 B7193775 N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

Cat. No.: B7193775
M. Wt: 373.4 g/mol
InChI Key: XQWIOZPROGWJOI-UHFFFAOYSA-N
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Description

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a methoxybenzoyl group, and an oxetane moiety

Properties

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-18(11-27-12-18)10-23-9-15(21-22-23)17(25)20-7-6-19-16(24)13-4-3-5-14(8-13)26-2/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWIOZPROGWJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(N=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an amide coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Incorporation of the Oxetane Moiety: The oxetane ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxetane precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide coupling and nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring may engage in hydrogen bonding or π-π interactions with proteins or nucleic acids, while the methoxybenzoyl and oxetane moieties may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzoylamino)ethyl]-1-(oxetan-3-yl)methyltriazole-4-carboxamide
  • N-[2-(methoxybenzoyl)amino]ethyl-1-(oxetan-3-yl)methyltriazole-4-carboxamide

Uniqueness

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is unique due to the presence of both the methoxybenzoyl and oxetane moieties, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

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